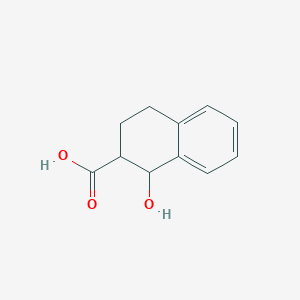

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a bicyclic compound featuring a partially saturated naphthalene core with a hydroxyl (-OH) group at position 1 and a carboxylic acid (-COOH) group at position 2. This structure combines aromatic and aliphatic characteristics, making it a versatile scaffold in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9-10,12H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXICHYRRWIXYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the reduction of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of naphthalene derivatives under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 or NaBH4.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, inert atmosphere.

Substitution: SOCl2, PBr3, anhydrous conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research has highlighted the antioxidant capabilities of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. It has been studied for its potential to mitigate oxidative stress in various biological systems.

Case Study: Neuroprotective Effects

A study investigated the compound's neuroprotective effects against oxidative damage in neuronal cells. The results indicated that it significantly reduced markers of oxidative stress and improved cell viability in vitro .

Materials Science

Polymer Additives

This compound is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers can improve resistance to degradation under thermal stress.

Data Table: Polymer Properties with Additive Inclusion

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polypropylene | 1 | 150 | 30 |

| Polyethylene | 0.5 | 140 | 28 |

| Polystyrene | 2 | 160 | 35 |

Analytical Chemistry

Chromatographic Applications

The compound has been utilized as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. Its distinct spectral properties facilitate accurate quantification in various matrices.

Case Study: HPLC Method Development

An HPLC method was developed using this compound as a standard for analyzing pharmaceutical formulations. The method demonstrated high sensitivity and specificity, enabling the detection of low concentrations of active ingredients in complex formulations .

Environmental Chemistry

Biodegradation Studies

Research indicates that this compound can be involved in biodegradation processes of organic pollutants. Its structure allows for microbial degradation pathways that can be harnessed for bioremediation efforts.

Data Table: Biodegradation Rates

| Microbial Strain | Degradation Rate (%) | Time (Days) |

|---|---|---|

| Pseudomonas spp. | 85 | 14 |

| Bacillus subtilis | 78 | 10 |

| Aspergillus niger | 90 | 12 |

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydronaphthalene Core

The biological and physicochemical properties of tetrahydronaphthalene derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Biological Activity

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (HTCA) is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article aims to explore the biological activity of HTCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- CAS Number : 5060-95-7

HTCA is characterized by a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and interaction with biological systems.

HTCA exhibits various biological activities primarily attributed to its ability to interact with specific biological targets. The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bonding and ionic interactions with proteins and enzymes.

- Antioxidant Activity : HTCA has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Studies indicate that HTCA can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to affect the activity of cyclooxygenases (COXs), which are key players in inflammation and pain signaling.

- Cell Proliferation : HTCA promotes cell proliferation in certain cell lines, suggesting its potential use in regenerative medicine. Research has demonstrated its effects on enhancing the growth of stem cells under stress conditions.

Therapeutic Applications

The diverse biological activities of HTCA have led to its exploration in various therapeutic contexts:

- Cancer Treatment : HTCA has shown promise as an anticancer agent by inhibiting tumor growth in vitro and in vivo. Its mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

- Neuroprotection : Due to its antioxidant properties, HTCA may protect neuronal cells from oxidative damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Several studies have investigated the biological effects of HTCA:

- In Vitro Studies : A study reported that HTCA exhibited significant cytotoxic effects against human cancer cell lines (e.g., SK-BR-3 breast cancer cells), with IC50 values indicating potent activity at low concentrations .

- In Vivo Studies : Animal models have shown that administration of HTCA leads to reduced tumor size and improved survival rates in cancer models. The compound's ability to cross the blood-brain barrier enhances its potential for treating central nervous system disorders .

- Mechanistic Insights : Molecular docking studies suggest that HTCA binds effectively to target proteins involved in cancer progression and inflammation, establishing a foundation for further drug development .

Data Tables

| Study Type | Target Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| In Vitro | SK-BR-3 (Breast Cancer) | 10 | Significant cytotoxicity observed |

| In Vivo | Mouse Xenograft Model | N/A | Tumor size reduction noted |

| Mechanistic Study | Various Enzymes | N/A | Inhibition of COX activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves hydrolysis of methoxy precursors using aqueous HBr (48%) and acetic acid under reflux, followed by coupling reactions with reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in THF. For example, 6-hydroxy derivatives are obtained via demethylation of methoxy-substituted intermediates . Acid chloride formation using thionyl chloride in toluene is another critical step for subsequent amide bond formation .

Q. How is chromatographic purification optimized for intermediates in the synthesis of this compound?

- Methodological Answer : Silica gel chromatography with gradient elution (e.g., 10% methanol in dichloromethane) is widely used. Diastereomeric mixtures, such as those observed in ester derivatives, require careful solvent selection to resolve isomers. For instance, NMR analysis of fractions helps confirm purity, especially when dealing with stereoisomers .

Q. What spectroscopic techniques are employed for structural elucidation of this compound and its analogs?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing diastereomers (e.g., δ 6.82 ppm for aromatic protons in a tetralin backbone) .

- IR Spectroscopy : Identifies functional groups like carboxylic acids (1746 cm⁻¹ for ester C=O stretches) and hydroxyl groups (broad peaks near 3291 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How does QSAR modeling guide the design of analogs with enhanced receptor selectivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent effects (e.g., hydroxyl vs. hydroxamic acid groups) with biological activity. For example, arylsulfone analogs were evaluated for MMP-12 inhibition, revealing that electron-withdrawing groups improve binding affinity by optimizing zinc coordination . Such models inform the prioritization of substituents for synthesis and testing.

Q. What strategies address enantiomeric resolution challenges in derivatives of this compound?

- Methodological Answer : Chiral HPLC or enzymatic resolution methods are used for enantiopure synthesis. For (R)-configured amino derivatives, asymmetric hydrogenation or chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereochemical control. NMR coupling constants (e.g., J = 4.99–9.28 Hz) help confirm stereochemistry post-synthesis .

Q. What are the kinetic and thermodynamic factors affecting the stability of this compound under varying conditions?

- Methodological Answer : Stability studies under acidic (e.g., HBr), basic, and oxidative conditions are critical. For example, hydrolysis of ester derivatives proceeds faster at elevated temperatures, while carboxylic acid forms are stable in neutral buffers. Accelerated stability testing (40°C/75% RH) combined with HPLC monitoring identifies degradation pathways .

Q. How should researchers design assays to evaluate bioactivity and selectivity in pharmacological studies?

- Methodological Answer :

- Receptor Binding Assays : Radiolabeled ligands (e.g., ¹²⁵I-NDP-α-MSH for melanocortin receptors) quantify agonist/antagonist activity .

- Functional Assays : cAMP accumulation assays (for GPCR targets like MC4R) measure downstream signaling .

- Antioxidant Activity : DPPH radical scavenging or ORAC assays assess free radical neutralization, as seen in Canna edulis derivatives .

Q. How can contradictory bioactivity data across different experimental models be resolved?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., thermal vs. mechanical pain tests in rodent models) clarifies dose-dependent effects. For example, 1-hydroxy-1,1-ethylidene diphosphonic acid showed analgesic effects at 5 mg/kg (thermal) but required 50 mg/kg for mechanical pain, highlighting model-specific responses . Meta-analyses of QSAR datasets and molecular docking studies further reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.